

Methyl 2-acetyloctanoate: A Comprehensive Technical Guide for Advanced Research and Development

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Compound of Interest

Compound Name: Methyl 2-acetyloctanoate

Cat. No.: B116824

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This guide provides an in-depth exploration of **Methyl 2-acetyloctanoate**, a versatile β -keto ester of significant interest to researchers, scientists, and professionals in drug development. With full editorial control, this document is structured to deliver not just technical data, but also field-proven insights into its synthesis, characterization, and application, ensuring a holistic understanding grounded in scientific integrity.

Core Identity and Physicochemical Landscape

Methyl 2-acetyloctanoate, identified by the CAS Number 70203-04-2, is a pivotal organic compound whose structure marries a ketone and an ester functional group.^[1] This unique arrangement imparts a high degree of chemical reactivity and versatility, making it a valuable intermediate in organic synthesis.^[1] Its dual functionality allows for a wide array of chemical transformations, positioning it as a key building block in the synthesis of more complex molecules.

Synonyms:

- Methyl 2-hexylacetoacetate^[1]
- 2-acetyl-octanoic acid methyl ester^[1]
- Methyl n-hexylacetoacetate^[1]

Table 1: Physicochemical Properties of **Methyl 2-acetyloctanoate**

Property	Value	Source
CAS Number	70203-04-2	[1]
Molecular Formula	C ₁₁ H ₂₀ O ₃	[1]
Molecular Weight	200.27 g/mol	[1]
IUPAC Name	methyl 2-acetyloctanoate	[1]
SMILES	CCCCCCC(C(=O)C)C(=O)OC	[1]
InChI	InChI=1S/C11H20O3/c1-4-5-6-7-8-10(9(2)12)11(13)14-3/h10H,4-8H2,1-3H3	[1]

Synthesis and Mechanism: A Protocol for Predictable Outcomes

The synthesis of **Methyl 2-acetyloctanoate** is a prime example of C-alkylation of a β -keto ester, a fundamental carbon-carbon bond-forming reaction. The following protocol is a robust and validated method, designed to ensure reproducibility and high yield.

Synthesis Protocol: Alkylation of Methyl Acetoacetate

This protocol details the synthesis of **Methyl 2-acetyloctanoate** through the alkylation of methyl acetoacetate with 1-bromohexane.

Materials:

- Methyl acetoacetate
- Sodium methoxide solution (30% in methanol)
- 1-Bromohexane
- Methanol

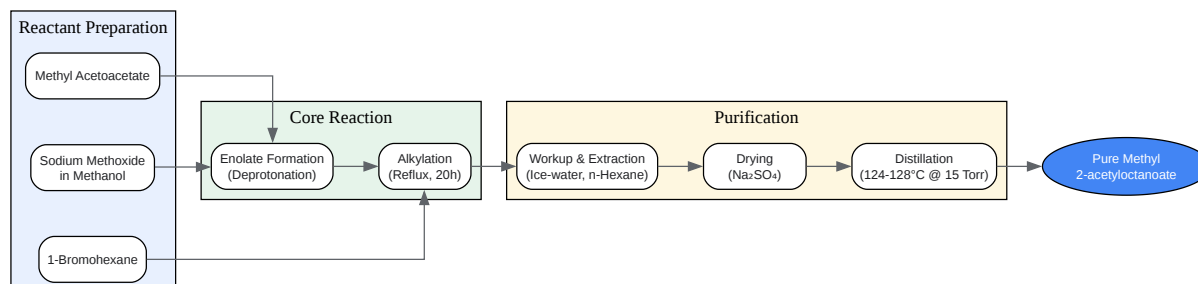
- n-Hexane
- Ice-water
- Sodium sulfate (anhydrous)

Step-by-Step Procedure:

- **Enolate Formation:** In a reaction vessel under a nitrogen atmosphere, add 720 g of 30% sodium methoxide solution in 1200 ml of methanol. With continuous stirring, slowly add 465 g of methyl acetoacetate dropwise. The sodium methoxide acts as a strong base, deprotonating the α -carbon of methyl acetoacetate to form a nucleophilic enolate.
- **Alkylation:** To the enolate solution, add 727 g of 1-bromohexane. The reaction mixture is then heated to reflux and maintained for 20 hours. During this step, the enolate attacks the electrophilic carbon of 1-bromohexane in an S_N2 reaction, forming the carbon-carbon bond.
- **Workup and Extraction:** After the reflux period, distill off the majority of the methanol. The remaining residue is then poured into ice-water. This mixture is subsequently extracted with n-hexane. The organic phases are combined for further processing.
- **Drying and Solvent Removal:** The combined organic phases are dried over anhydrous sodium sulfate to remove any residual water. The solvent is then evaporated under reduced pressure.
- **Purification:** The crude product is purified by distillation to yield **Methyl 2-acetyloctanoate**. The expected boiling point is 124°-128°C at 15 Torr.

Visualizing the Synthesis Workflow

The following diagram illustrates the key stages of the synthesis process, providing a clear visual representation of the workflow.



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Caption: Synthesis workflow for **Methyl 2-acetyloctanoate**.

Analytical Characterization: Ensuring Purity and Identity

Accurate characterization of the synthesized **Methyl 2-acetyloctanoate** is crucial for its application in research and development. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose, providing both quantitative and qualitative data.

GC-MS Analysis Protocol

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (GC-MS).
- A suitable capillary column (e.g., DB-5ms).

Procedure:

- **Sample Preparation:** Prepare a dilute solution of the purified **Methyl 2-acetyloctanoate** in a volatile organic solvent such as dichloromethane or ethyl acetate.

- **Injection:** Inject a small volume (e.g., 1 μL) of the sample solution into the GC inlet.
- **Chromatographic Separation:** The sample is vaporized and carried by an inert gas (e.g., helium) through the capillary column. The separation is based on the compound's boiling point and affinity for the stationary phase.
- **Mass Spectrometric Detection:** As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, confirming the identity of **Methyl 2-acetyloctanoate**. The retention time from the chromatogram is used for quantification.

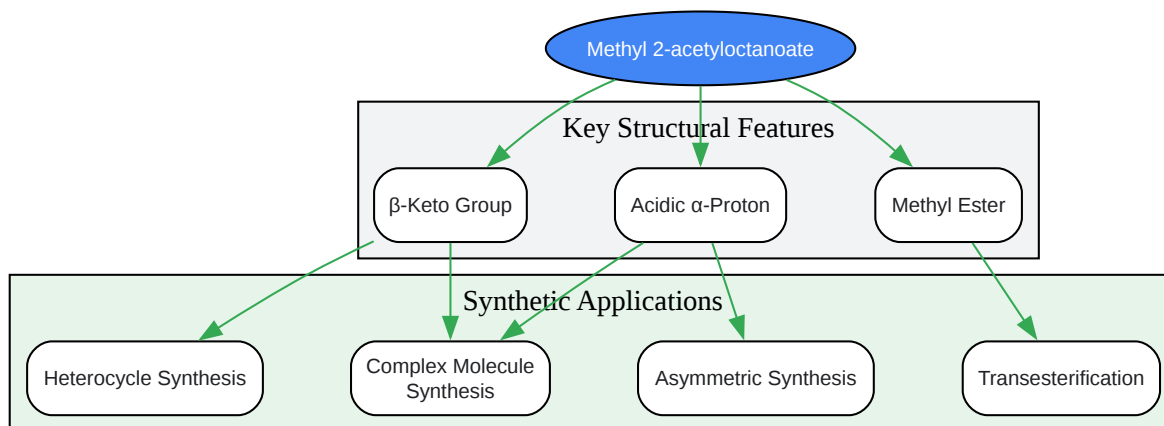
Applications in Drug Development and Organic Synthesis

β -keto esters, including **Methyl 2-acetyloctanoate**, are highly valued in the pharmaceutical industry due to their synthetic flexibility. They serve as key intermediates in the synthesis of a wide range of biologically active molecules.

- **Heterocyclic Synthesis:** The reactive nature of β -keto esters makes them ideal precursors for the synthesis of various heterocyclic compounds, which are common scaffolds in many drug molecules.
- **Asymmetric Synthesis:** The α -proton of the keto group can be removed to form a prochiral enolate, which can then undergo enantioselective reactions to produce chiral building blocks for drug synthesis.
- **Transesterification:** The methyl ester group can be readily converted to other esters through transesterification, allowing for the modification of the molecule's properties to suit specific synthetic needs.

Logical Relationship of Properties to Applications

The following diagram illustrates how the structural features of **Methyl 2-acetyloctanoate** directly contribute to its utility in various applications.



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Caption: Relationship between structure and applications.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling **Methyl 2-acetyloctanoate**. While a specific safety data sheet (SDS) for this compound is not readily available, general guidelines for handling β-keto esters should be followed.

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
- **Ventilation:** Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.
- **Handling:** Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

Methyl 2-acetyloctanoate is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug development. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in a research setting. This guide provides a comprehensive overview to support scientists and researchers in their work with this important compound.

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References

- 1. Methyl 2-acetyloctanoate | C₁₁H₂₀O₃ | CID 3390996 - PubChem [pubchem.ncbi.nlm.nih.gov]
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